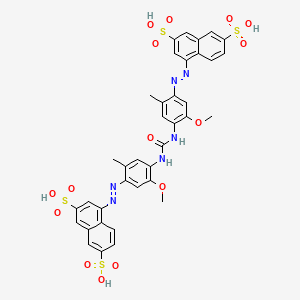

4,4'-(Carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-2,7-disulphonic) acid

説明

This compound, also known as C.I. Direct Red 79 (CAS RN: 1937-34-4), is a synthetic azo dye characterized by:

- Azo linkages (-N=N-) connecting aromatic systems.

- A central carbonylbisimino group (-(C=O)N(H)-) that bridges two substituted phenyl rings.

- Methoxy (-OCH₃) and methyl (-CH₃) substituents on the phenyl rings.

- Disulphonic acid groups (-SO₃H) on the naphthalene moieties, typically neutralized as tetrasodium salts for enhanced solubility .

特性

CAS番号 |

94109-33-8 |

|---|---|

分子式 |

C37H32N6O15S4 |

分子量 |

928.9 g/mol |

IUPAC名 |

4-[[4-[[4-[(3,6-disulfonaphthalen-1-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-2,7-disulfonic acid |

InChI |

InChI=1S/C37H32N6O15S4/c1-19-9-33(35(57-3)17-29(19)40-42-31-15-25(61(51,52)53)13-21-11-23(59(45,46)47)5-7-27(21)31)38-37(44)39-34-10-20(2)30(18-36(34)58-4)41-43-32-16-26(62(54,55)56)14-22-12-24(60(48,49)50)6-8-28(22)32/h5-18H,1-4H3,(H2,38,39,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56) |

InChIキー |

BUGYOHVXIJNUHI-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(C=C1N=NC2=C3C=CC(=CC3=CC(=C2)S(=O)(=O)O)S(=O)(=O)O)OC)NC(=O)NC4=C(C=C(C(=C4)C)N=NC5=C6C=CC(=CC6=CC(=C5)S(=O)(=O)O)S(=O)(=O)O)OC |

製品の起源 |

United States |

準備方法

The synthesis of 4,4’-(Carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-2,7-disulphonic) acid involves multiple steps. The process typically starts with the diazotization of 5-methoxy-2-methyl-4,1-phenylenediamine, followed by coupling with naphthalene-2,7-disulphonic acid. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bonds. Industrial production methods may involve large-scale reactors and precise control of temperature and pH to ensure high yield and purity .

化学反応の分析

4,4’-(Carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-2,7-disulphonic) acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.

Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various acids or bases for substitution reactions .

科学的研究の応用

Dye Chemistry

The compound is primarily utilized as a dye in textile applications due to its bright color and stability. Its azo structure allows it to form strong bonds with fabric fibers, making it suitable for dyeing processes. It is categorized under direct dyes, which can be applied to various textiles without the need for mordants.

Table 1: Comparison of Azo Dyes

| Property | 4,4'-(Carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-2,7-disulphonic) acid | Other Azo Dyes |

|---|---|---|

| Color Fastness | High | Varies |

| Application Method | Direct dyeing | Direct or Reactive |

| Environmental Impact | Moderate (requires assessment) | Varies |

Environmental Science

Research indicates that azo compounds can have significant environmental impacts due to their potential toxicity and persistence in ecosystems. Studies are ongoing to evaluate the degradation pathways of this compound and its metabolites in aquatic environments. Understanding these pathways is crucial for assessing the ecological risks associated with its use.

Case Study: Environmental Assessment

A study conducted on the degradation of azo dyes in wastewater treatment plants highlighted the need for advanced oxidation processes to effectively remove such compounds from effluents. The findings suggest that while traditional methods may not suffice, innovative approaches can be developed to mitigate environmental risks associated with the compound's release into water bodies .

Material Science

In material science, this compound has been investigated for its potential use in developing smart materials. Its ability to change color under different conditions (e.g., pH or temperature) makes it a candidate for applications in sensors and indicators.

Research Findings

Recent studies have shown that incorporating this azo compound into polymer matrices can enhance the thermal stability and mechanical properties of the materials while providing colorimetric responses to environmental stimuli .

Table 2: Properties of Smart Materials Incorporating Azo Compounds

| Material Type | Incorporation Method | Properties Enhanced |

|---|---|---|

| Polymers | Blending | Thermal stability, mechanical strength |

| Coatings | Surface application | Color change responsiveness |

作用機序

類似化合物の比較

4,4'-(カルボニルビス(イミノ(5-メトキシ-2-メチル-4,1-フェニレン)アゾ))ビス(ナフタレン-2,7-ジスルホン酸)は、その特定の構造的特徴と強い色調のためにユニークです。類似の化合物には次のようなものがあります。

テトラナトリウム4,4'-(カルボニルビス(イミノ(5-メトキシ-2-メチル-4,1-フェニレン)アゾ))ビス(5-ヒドロキシナフタレン-2,7-ジスルホネート): この化合物は類似の構造要素を持っていますが、そのナトリウム塩の形が異なります。

テトラナトリウム7,7'-(カルボニルビス(イミノ(5-メトキシ-2-メチル-4,1-フェニレン)アゾ))ビス(ナフタレン-1,3-ジスルホネート): ナフタレンジスルホネート基の変異を持つ、もう1つの構造的に関連した化合物です.

これらの化合物は類似の用途を持っていますが、さまざまな工業および研究用途における特定の特性と有効性は異なる場合があります。

類似化合物との比較

Reactive Red 120 (C.I. Reactive Red 120)

Structural Differences :

- Contains triazine rings (C₃N₃) instead of carbonylbisimino groups.

- Functionalized with chloro and sulfophenyl groups for covalent bonding to fabrics.

Functional Differences :

- Reactive dyeing : Forms covalent bonds with cellulose fibers, offering superior wash fastness compared to direct dyes like the target compound.

- Lower solubility in water due to fewer sulphonic groups.

Applications : Primarily used in textiles requiring high durability .

NF 023 (8,89-[Carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-1,3,5-naphthalene-trisulphonic Acid)

Structural Differences :

- Trisulphonic groups (-SO₃H) and additional phenylenecarbonylimino linkages.

- Lacks methoxy and methyl substituents.

Functional Differences :

- Biochemical antagonist : Inhibits G(i/o)α proteins in signal transduction studies.

- Higher charge density due to trisulphonic groups, enhancing solubility in physiological buffers.

Applications : Research tool in pharmacology and neurochemistry .

DIDS (4,4'-Diisothiocyanatostilbene-2,2'-Disulfonic Acid)

Structural Differences :

- Stilbene backbone (C₆H₅-CH=CH-C₆H₅) with isothiocyanate (-NCS) groups.

- Simpler disulfonic acid groups without azo or carbonylbisimino moieties.

Functional Differences :

- Ion channel inhibitor : Blocks chloride transport in cells.

- Covalent binding: Reacts with amino groups via isothiocyanate, unlike the non-reactive azo dye.

Applications : Biomedical research for studying ion transport mechanisms .

4,4'-Bis[(4-hydroxy-3-methylphenyl)azo]stilbene-2,2'-disulphonic Acid

Structural Differences :

- Stilbene core instead of naphthalene.

- Hydroxy and methyl substituents on phenyl rings.

Functional Differences :

- Lower conjugation due to the absence of carbonylbisimino groups, reducing light fastness.

- Simpler synthesis via diazotization of aniline derivatives.

Applications: Limited to low-cost dyeing processes with moderate durability .

Comparative Data Table

| Compound Name | Key Structural Features | Substituents | Sulphonic Groups | Applications | CAS RN |

|---|---|---|---|---|---|

| Target Compound | Azo, carbonylbisimino, naphthalene | 5-methoxy-2-methyl | 4 (disulphonic) | Textile/leather dye, pollutant indicator | 1937-34-4 |

| Reactive Red 120 | Azo, triazine | Chloro, sulphophenyl | 2 | Reactive textile dyeing | 70210-42-1 |

| NF 023 | Carbonylbisimino, naphthalene | Phenyl groups | 6 (trisulphonic) | Biochemical antagonist | 1240 (Cat. NO) |

| DIDS | Stilbene, isothiocyanate | None | 2 | Ion transport inhibitor | 14426-57-4 |

| 4,4'-Bis[(4-hydroxy-3-methylphenyl)azo]stilbene | Stilbene, azo | 4-hydroxy-3-methyl | 2 | Low-cost dyeing | 16039-88-6 |

Key Findings

- Structural Rigidity: The carbonylbisimino group in the target compound enhances conjugation and stability, making it suitable for industrial dyeing .

- Functional Versatility : Sulphonic acid groups in all compounds improve water solubility, but their number and placement dictate applications (e.g., NF 023’s trisulphonic groups for biochemical studies vs. the target compound’s disulphonic groups for dyeing) .

- Substituent Effects : Methoxy and methyl groups in the target compound contribute to light fastness, while triazine rings in Reactive Red 120 enable covalent bonding .

生物活性

The compound 4,4'-(Carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-2,7-disulphonic) acid , also known as Direct Brown 126 , is a complex azo dye that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its effects on cellular processes, potential therapeutic applications, and toxicity profiles.

Chemical Structure and Properties

The chemical structure of the compound is characterized by its azo linkage and sulfonic acid groups, which contribute to its solubility and reactivity. The structure can be represented as follows:

This structure includes:

- Two naphthalene disulfonic acid groups

- A carbonyl group

- Multiple imino and methoxy substituents

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its effects on inflammation, cell proliferation, and potential cytotoxicity.

1. Anti-inflammatory Properties

Research indicates that derivatives of azo compounds can inhibit pro-inflammatory cytokines. For instance, studies have shown that certain azo dyes can reduce the secretion of TNF–α and IL–17 , which are crucial mediators in inflammatory responses . The mechanism involves the inhibition of pathways associated with these cytokines, suggesting potential applications in treating autoimmune disorders.

2. Cytotoxicity and Cell Proliferation

The cytotoxic effects of azo dyes have been documented across various cell lines. A study demonstrated that certain azo compounds exhibit selective cytotoxicity towards cancer cells while sparing normal cells . The compound's structure plays a significant role in its ability to induce apoptosis in malignant cells through the activation of caspase pathways.

3. Antimicrobial Activity

The antimicrobial properties of azo dyes have also been investigated. Some studies suggest that these compounds exhibit activity against a range of bacteria and fungi, potentially due to their ability to disrupt cellular membranes or interfere with metabolic pathways .

Case Studies

Several case studies highlight the biological activities of similar compounds:

Toxicity Assessment

Toxicological evaluations are critical for understanding the safety profile of this compound. The Canadian government has conducted assessments related to its environmental impact and human health risks. Results indicate that while some azo compounds may pose risks due to their mutagenic potential, the specific compound under review has shown a lower risk profile in controlled studies .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction efficiency be improved?

Methodological Answer: The synthesis involves diazo coupling reactions between aromatic amines and naphthalene sulfonic acid derivatives. Key steps include:

- Diazo Formation : Use nitrous acid (HNO₂) to convert aromatic amines (e.g., 5-methoxy-2-methylaniline) to diazonium salts.

- Coupling Reaction : React diazonium salts with naphthalene disulfonic acid derivatives under alkaline conditions (pH 8–10) to form azo linkages .

- Purification : Employ recrystallization in ethanol-water mixtures or column chromatography (silica gel, eluent: methanol/ethyl acetate) to isolate the product.

- Efficiency Tips : Optimize temperature (0–5°C during diazo formation) and stoichiometry (1:2 molar ratio of diazonium salt to naphthalene derivative). Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/methanol) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- UV-Vis Spectroscopy : Detect azo group transitions (λmax ~450–550 nm) and confirm conjugation .

- FT-IR : Identify sulfonic acid (-SO₃H) stretches (1030–1230 cm⁻¹) and azo (-N=N-) peaks (~1400–1600 cm⁻¹) .

- NMR : Use D₂O/DMSO-d₆ to resolve aromatic protons (δ 6.5–8.5 ppm) and methoxy/methyl groups (δ 3.2–3.8 ppm). Assign signals via 2D COSY/HSQC .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M-H]⁻ at m/z 484.5 for C₂₂H₁₉N₃O₆S₂⁻) .

Advanced Research Questions

Q. How does the compound interact with biological macromolecules (e.g., DNA, proteins), and what methodologies quantify these interactions?

Methodological Answer:

- DNA Binding : Use UV-Vis titration or fluorescence quenching to study intercalation. Prepare DNA solutions (e.g., CT-DNA in Tris-HCl buffer, pH 7.4) and measure hypochromism at λmax .

- Protein Interaction : Employ isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to determine binding constants (Kd). For example, the sulfonic acid groups may bind to cationic residues (e.g., lysine) on albumin .

- Competitive Assays : Use ethidium bromide displacement assays to confirm DNA intercalation efficacy .

Q. What experimental challenges arise from the compound’s solubility, and how can they be addressed?

Methodological Answer:

- Challenge : Limited solubility in polar solvents due to hydrophobic aromatic cores.

- Solutions :

Q. How can researchers resolve contradictions in reported spectral data or purity levels?

Methodological Answer:

- Spectral Discrepancies : Cross-validate with multiple techniques (e.g., compare NMR shifts with computational models like DFT) .

- Purity Issues : Reproduce synthesis using standardized protocols (e.g., CAS 56405-32-4) and quantify impurities via HPLC (C18 column, gradient: 0.1% TFA in H₂O to acetonitrile) .

- Supplier Variability : Source reagents from accredited suppliers (e.g., Dayang Chem) and verify certificates of analysis (CoA) .

Q. What are the implications of the azo group’s redox activity in experimental design?

Methodological Answer:

- Redox Sensitivity : Azo groups (-N=N-) may degrade under UV light or in reducing environments (e.g., cellular glutathione).

- Mitigation Strategies :

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on biological activity (e.g., enzyme inhibition vs. DNA binding)?

Methodological Answer:

- Contextual Factors : Assess experimental conditions (e.g., pH, ionic strength) that may favor one mechanism. For example, sulfonic acid groups dominate DNA binding at neutral pH, while azo groups may inhibit redox-sensitive enzymes .

- Dose-Dependent Effects : Perform dose-response curves (0.1–100 μM) to identify dominant pathways.

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for different targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。